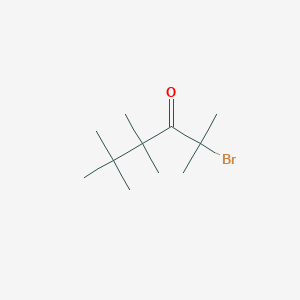
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is an organic compound characterized by its branched structure and the presence of a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,4,5,5-pentamethylhexan-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted hexanones, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes with different degrees of substitution.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
科学的研究の応用
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-4-methoxyacetophenone
- 2-Bromo-2-methylpropane
Uniqueness
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is unique due to its highly branched structure and the presence of multiple methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.
特性
CAS番号 |
58763-45-4 |
|---|---|
分子式 |
C11H21BrO |
分子量 |
249.19 g/mol |
IUPAC名 |
2-bromo-2,4,4,5,5-pentamethylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-9(2,3)10(4,5)8(13)11(6,7)12/h1-7H3 |
InChIキー |
XPPWKHFZJKAFPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
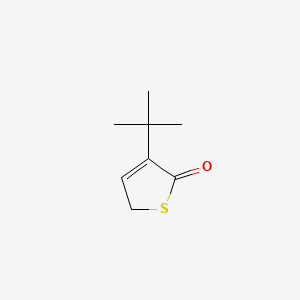
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
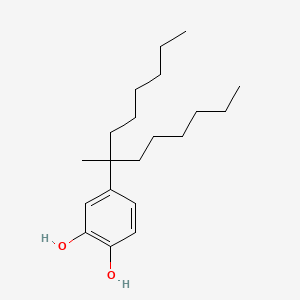
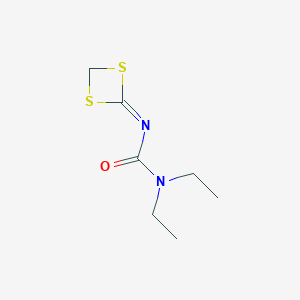
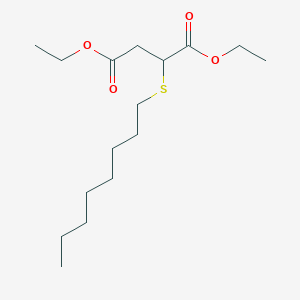
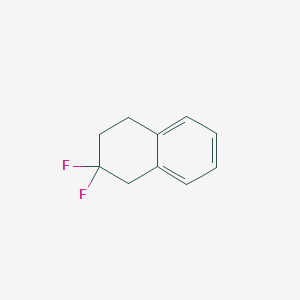
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)

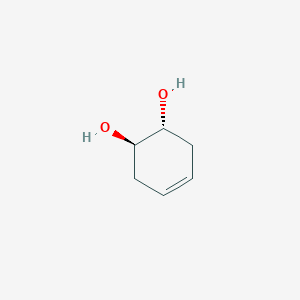
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
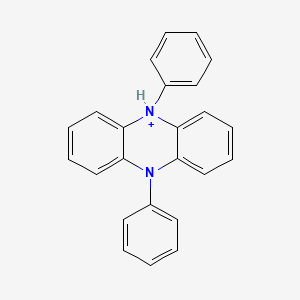
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
